
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is a fluorinated organosilicon compound. It is characterized by the presence of a heptafluorodioxane ring and a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane typically involves the reaction of heptafluorodioxane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and reaction control ensures consistent product quality. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
化学反应分析
Types of Reactions
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Silanols: Formed through oxidation reactions.
Siloxanes: Result from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
科学研究应用
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and durability.
作用机制
The mechanism of action of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the electron-withdrawing fluorinated dioxane ring. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
- (2,2,3,3,4,4,5,5-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,4,4,5,5,6,6-Decafluoro-1,4-dioxan-2-yl)(trimethyl)silane
Uniqueness
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications where other similar compounds may not perform as effectively.
属性
CAS 编号 |
61448-95-1 |
|---|---|
分子式 |
C7H9F7O2Si |
分子量 |
286.22 g/mol |
IUPAC 名称 |
(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)7(14)6(12,13)15-4(8,9)5(10,11)16-7/h1-3H3 |
InChI 键 |
XRMQMHJENHEHPM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1(C(OC(C(O1)(F)F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


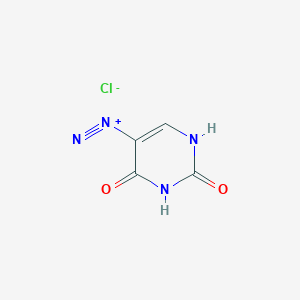
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


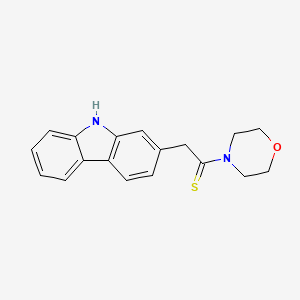
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
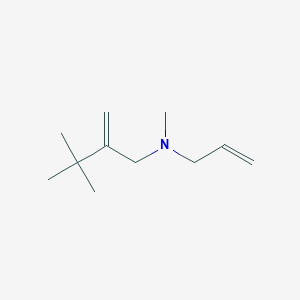
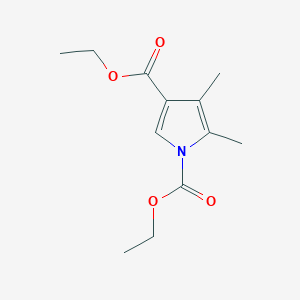
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
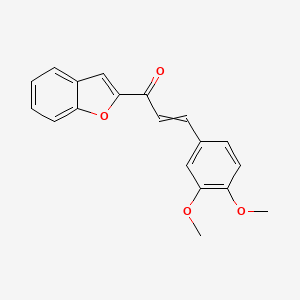
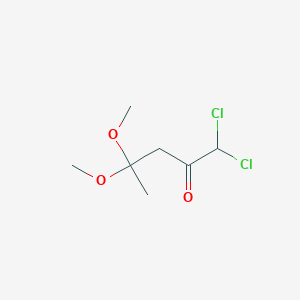
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
